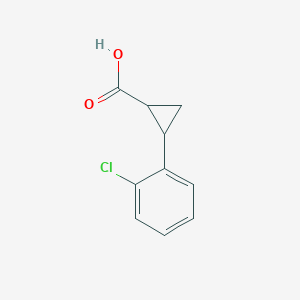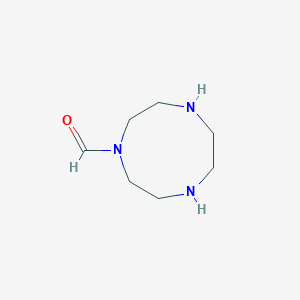
1,4,7-Triazonane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Triazonane-1-carbaldehyde, also known as TAC, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TAC has a triazole ring that is highly reactive, making it an important intermediate for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 1,4,7-Triazonane-1-carbaldehyde is not fully understood. However, it is believed that 1,4,7-Triazonane-1-carbaldehyde acts by inhibiting the activity of certain enzymes in the body. 1,4,7-Triazonane-1-carbaldehyde has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which can lead to increased neurotransmitter activity in the brain.
Biochemische Und Physiologische Effekte
1,4,7-Triazonane-1-carbaldehyde has been found to have significant biochemical and physiological effects. 1,4,7-Triazonane-1-carbaldehyde has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. 1,4,7-Triazonane-1-carbaldehyde has also been found to have anticancer properties, making it a potential candidate for the development of new cancer treatments. 1,4,7-Triazonane-1-carbaldehyde has been found to have catalytic activity in various reactions, making it a potential candidate for the development of new catalysts.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,4,7-Triazonane-1-carbaldehyde in lab experiments include its ease of synthesis, its high reactivity, and its unique properties. 1,4,7-Triazonane-1-carbaldehyde can be synthesized using simple and inexpensive reagents, making it an attractive option for researchers. 1,4,7-Triazonane-1-carbaldehyde has a triazole ring that is highly reactive, making it an important intermediate for the synthesis of various compounds. The limitations of using 1,4,7-Triazonane-1-carbaldehyde in lab experiments include its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research of 1,4,7-Triazonane-1-carbaldehyde. One direction is the development of new compounds based on 1,4,7-Triazonane-1-carbaldehyde. 1,4,7-Triazonane-1-carbaldehyde has been found to have antimicrobial, antifungal, and anticancer properties, making it a potential candidate for the development of new antibiotics and cancer treatments. Another direction is the development of new catalytic systems based on 1,4,7-Triazonane-1-carbaldehyde. 1,4,7-Triazonane-1-carbaldehyde has been found to have catalytic activity in various reactions, making it a potential candidate for the development of new catalysts. Finally, the toxicity of 1,4,7-Triazonane-1-carbaldehyde needs to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 1,4,7-Triazonane-1-carbaldehyde is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. 1,4,7-Triazonane-1-carbaldehyde has a wide range of scientific research applications, including the synthesis of various compounds, coordination chemistry, and catalysis. 1,4,7-Triazonane-1-carbaldehyde has significant biochemical and physiological effects, including antimicrobial, antifungal, and anticancer properties. 1,4,7-Triazonane-1-carbaldehyde has advantages and limitations for lab experiments, including its ease of synthesis, high reactivity, and potential toxicity. Finally, future directions for the research of 1,4,7-Triazonane-1-carbaldehyde include the development of new compounds, catalytic systems, and further study of its toxicity.
Synthesemethoden
1,4,7-Triazonane-1-carbaldehyde can be synthesized through a multistep reaction involving the reaction of hydrazine with an aldehyde or ketone followed by cyclization. The most common method for 1,4,7-Triazonane-1-carbaldehyde synthesis involves the reaction of hydrazine hydrate with glyoxal in the presence of a catalyst such as zinc chloride. This reaction results in the formation of 1,4,7-Triazonane-1-carbaldehyde as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1,4,7-Triazonane-1-carbaldehyde has a wide range of scientific research applications. 1,4,7-Triazonane-1-carbaldehyde is used as a building block for the synthesis of various compounds such as triazoles, triazolines, and triazolidines. These compounds have been found to have antimicrobial, antifungal, and anticancer properties. 1,4,7-Triazonane-1-carbaldehyde has also been used as a ligand in coordination chemistry and has been found to have catalytic activity in various reactions.
Eigenschaften
CAS-Nummer |
112498-53-0 |
|---|---|
Produktname |
1,4,7-Triazonane-1-carbaldehyde |
Molekularformel |
C7H15N3O |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1,4,7-triazonane-1-carbaldehyde |
InChI |
InChI=1S/C7H15N3O/c11-7-10-5-3-8-1-2-9-4-6-10/h7-9H,1-6H2 |
InChI-Schlüssel |
HCJQGIXHIGWWEL-UHFFFAOYSA-N |
SMILES |
C1CNCCN(CCN1)C=O |
Kanonische SMILES |
C1CNCCN(CCN1)C=O |
Synonyme |
1H-1,4,7-Triazonine-1-carboxaldehyde, octahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



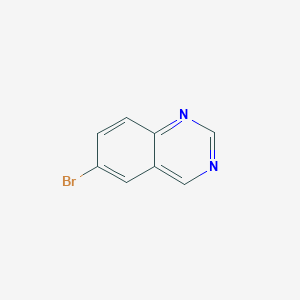
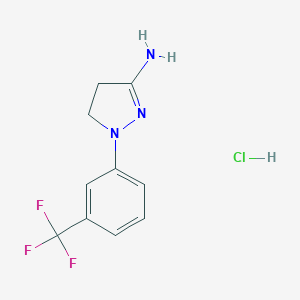
![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)
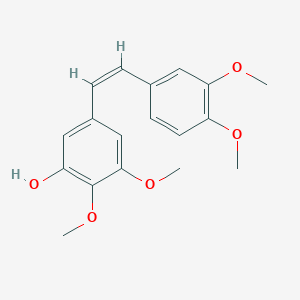


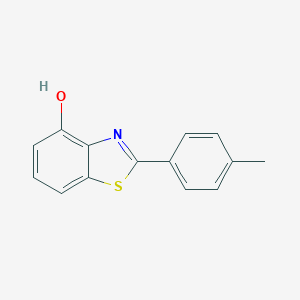
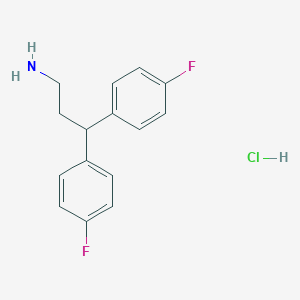

![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)
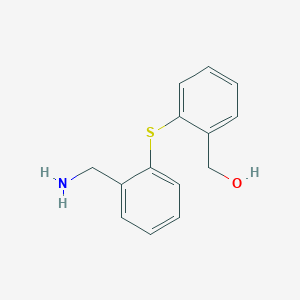
![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)
